tert-butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate
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Description
The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The “tert-butyl” and “hydroxymethyl” groups are substituents on the azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the four-membered azetidine ring, with the “tert-butyl” and “hydroxymethyl” groups causing steric hindrance and potentially influencing the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the azetidine ring and the “tert-butyl” and “hydroxymethyl” substituents. For example, the presence of these groups could influence the compound’s polarity, boiling point, and other properties .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with 3-aminopropan-1-ol, followed by reduction with sodium borohydride and protection of the resulting hydroxyl groups with tert-butyldimethylsilyl chloride. The protected intermediate is then subjected to a ring-closing reaction with paraformaldehyde to yield the final product.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate", "3-aminopropan-1-ol", "sodium borohydride", "tert-butyldimethylsilyl chloride", "paraformaldehyde" ], "Reaction": [ "Step 1: Reaction of tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with 3-aminopropan-1-ol in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding amine intermediate.", "Step 2: Reduction of the amine intermediate with sodium borohydride in a suitable solvent such as ethanol or methanol to yield the corresponding alcohol intermediate.", "Step 3: Protection of the hydroxyl groups in the alcohol intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine or pyridine to yield the protected intermediate.", "Step 4: Ring-closing reaction of the protected intermediate with paraformaldehyde in the presence of a suitable acid catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to yield the final product, tert-butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate." ] } | |
CAS RN |
2171960-09-9 |
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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